molecular formula C9H11F B13208426 1-Ethyl-4-fluoro-2-methylbenzene

1-Ethyl-4-fluoro-2-methylbenzene

Cat. No.: B13208426
M. Wt: 138.18 g/mol
InChI Key: DINQKOLBWZBMOM-UHFFFAOYSA-N
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Description

1-Ethyl-4-fluoro-2-methylbenzene is an aromatic compound with the molecular formula C9H11F It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluoro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-fluoro-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require an anhydrous environment and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to maintain optimal conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents under temperatures of 0°C to 50°C.

    Sulfonation: Fuming sulfuric acid (H2SO4) is used as the reagent at temperatures of 0°C to 100°C.

    Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) are used.

Major Products Formed:

    Nitration: 1-Ethyl-4-fluoro-2-methyl-3-nitrobenzene.

    Sulfonation: 1-Ethyl-4-fluoro-2-methylbenzenesulfonic acid.

    Halogenation: 1-Ethyl-4-fluoro-2-methyl-3-bromobenzene or 1-ethyl-4-fluoro-2-methyl-3-chlorobenzene.

Scientific Research Applications

1-Ethyl-4-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound for studying the effects of fluorine substitution on biological activity.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-fluoro-2-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles. The fluoro group is an electron-withdrawing group, which influences the reactivity of the benzene ring by making it less reactive towards electrophilic substitution. The ethyl and methyl groups are electron-donating groups, which can activate the ring towards electrophilic substitution at specific positions .

Comparison with Similar Compounds

  • 1-Ethyl-2-fluorobenzene
  • 1-Methyl-4-fluorobenzene
  • 1-Ethyl-4-methylbenzene

Uniqueness: 1-Ethyl-4-fluoro-2-methylbenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications .

Properties

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

IUPAC Name

1-ethyl-4-fluoro-2-methylbenzene

InChI

InChI=1S/C9H11F/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3

InChI Key

DINQKOLBWZBMOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)F)C

Origin of Product

United States

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